molecular formula C14H18FNO3S B2717134 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1797838-85-7

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2717134
CAS No.: 1797838-85-7
M. Wt: 299.36
InChI Key: RCQAKRDSUKDMPQ-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by the introduction of the 4-fluorophenylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Fluorophenylsulfonyl compounds: Compounds with the 4-fluorophenylsulfonyl group but different core structures.

Uniqueness

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the combination of the azetidine ring and the 4-fluorophenylsulfonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-14(2,3)13(17)16-8-12(9-16)20(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQAKRDSUKDMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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